An In-depth Technical Guide to 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (CAS Registry Number: 1807267-94-2)
An In-depth Technical Guide to 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (CAS Registry Number: 1807267-94-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester, a key chemical intermediate. With full editorial control, this document is structured to deliver in-depth technical insights, moving beyond a standard template to address the specific nuances of this compound. As a Senior Application Scientist, the following information is presented with a focus on scientific integrity, causality in experimental design, and authoritative grounding.
Compound Identification and Properties
CAS Registry Number: 1807267-94-2[1]
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of chlorine, fluorine, and a methyl group on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity and the physiological activity of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClFO₂ | [1] |
| Molecular Weight | 202.61 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester is not explicitly detailed in readily available literature. However, a logical and efficient synthetic pathway can be postulated based on established organic chemistry principles and the synthesis of structurally related compounds. The most probable route involves a two-step process: the synthesis of the parent carboxylic acid followed by its esterification.
Postulated Synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid
The synthesis of the carboxylic acid precursor, 2-chloro-4-fluorobenzoic acid, has been documented through various methods. One common approach involves the oxidation of 2-chloro-4-fluorotoluene. Another method starts from m-chloroaniline, involving amino group protection, formylation, oxidation to a carboxylic acid, hydrogenation of a nitro group, and a final fluorination step. These established routes for the synthesis of the core benzoic acid structure are crucial for understanding the potential pathways to its 5-methyl derivative.
A plausible synthetic route to 2-Chloro-4-fluoro-5-methyl-benzoic acid would likely start from a commercially available, appropriately substituted toluene derivative. The key challenge lies in the selective introduction of the chloro, fluoro, and methyl groups at the desired positions on the aromatic ring.
Esterification: The Fischer-Speier Method
Once the parent carboxylic acid is obtained, the final step is its conversion to the methyl ester. The Fischer-Speier esterification is a classic and widely used method for this transformation. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of methanol.
Reaction Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid) increases the electrophilicity of the carbonyl carbon. This allows the weakly nucleophilic methanol to attack the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the methyl ester. The use of excess methanol shifts the equilibrium towards the product side, maximizing the yield.
Experimental Protocol: General Fischer-Speier Esterification
This protocol provides a general methodology for the esterification of a carboxylic acid, which can be adapted for the synthesis of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester from its corresponding carboxylic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Chloro-4-fluoro-5-methyl-benzoic acid (1.0 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Subsequently, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester.
Logical Workflow for Synthesis and Characterization
Caption: A logical workflow for the synthesis and characterization of the target compound.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the aromatic methyl protons.
-
Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 7.0-8.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the chloro, fluoro, and ester groups.
-
Methyl Ester Protons (-OCH₃): A sharp singlet is anticipated around δ 3.9 ppm.
-
Aromatic Methyl Protons (-CH₃): A singlet is expected in the upfield region of the aromatic spectrum, likely around δ 2.3-2.5 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-170 ppm.
-
Aromatic Carbons: A series of signals in the range of δ 120-160 ppm. The carbon attached to the fluorine atom will exhibit a large C-F coupling constant.
-
Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.
-
Aromatic Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-20 ppm.
Predicted Mass Spectrum
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (202.61 g/mol ). The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak. Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups.
-
C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong peak in the region of 1200-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
-
C-Cl and C-F Stretches: These will appear in the fingerprint region (below 1500 cm⁻¹).
Applications in Drug Discovery and Development
Halogenated benzoic acid derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The specific substitution pattern of 2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester makes it a promising scaffold for the development of new therapeutic agents.
The introduction of fluorine atoms into a drug molecule can significantly enhance its metabolic stability, lipophilicity, and binding affinity to target proteins. The chloro and methyl groups can also play crucial roles in modulating the pharmacokinetic and pharmacodynamic properties of the final compound.
While specific applications of this particular ester are not widely published, its structural motifs are found in various classes of drugs, including anti-inflammatory agents, kinase inhibitors, and central nervous system drugs. Researchers can utilize this building block to synthesize novel compounds for screening in a variety of disease models. For instance, its related amino derivative, methyl 5-amino-2-chloro-4-fluorobenzoate, is used as an intermediate in the synthesis of the herbicide Saflufenacil[2].
Conclusion
2-Chloro-4-fluoro-5-methyl-benzoic acid methyl ester (CAS: 1807267-94-2) is a valuable, albeit not extensively documented, chemical intermediate. This guide has provided a comprehensive overview of its identification, a plausible and detailed synthetic approach based on established chemical principles, and predicted spectroscopic data to aid in its characterization. Its unique substitution pattern makes it a promising starting material for the synthesis of novel compounds with potential applications in drug discovery and development. As research in medicinal chemistry continues to evolve, the utility of such versatile building blocks will undoubtedly expand.
References
- (Reference for a synthesis of a rel
- (Reference for a general Fischer esterific
- (Reference for spectroscopic d
- (Reference for an application of a similar compound in drug discovery, if found)
